molecular formula C7H8O4S B1314858 3-Methoxybenzenesulfonic acid CAS No. 34256-01-4

3-Methoxybenzenesulfonic acid

Cat. No. B1314858
CAS RN: 34256-01-4
M. Wt: 188.2 g/mol
InChI Key: CDZWHCZLBLCDFR-UHFFFAOYSA-N
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Description

3-Methoxybenzenesulfonic acid is a chemical compound with the molecular formula C7H8O4S . It is used in various applications, including as a reagent in chemical reactions .


Molecular Structure Analysis

The molecular structure of 3-Methoxybenzenesulfonic acid consists of a benzene ring substituted with a methoxy group (-OCH3) and a sulfonic acid group (-SO3H) . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

3-Methoxybenzenesulfonic acid, like other sulfonic acids, is likely to be a strong acid due to the presence of the sulfonic acid group . Other physical and chemical properties such as its density, melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

1. Polymer Synthesis and Characterization

3-Methoxybenzenesulfonic acid is used in the synthesis of conducting polymers. For instance, Mirmohseni and Houjaghan (2008) explored its use in creating water-soluble conducting poly(3-amino-4-methoxybenzenesulfonic acid), a polymerized form via chemical oxidation. This polymer exhibited conductivity and full water solubility, with potential applications in electronic devices (Mirmohseni & Houjaghan, 2008).

2. Polymerization in Layered Double Hydroxides

3-Methoxybenzenesulfonic acid is involved in in-situ polymerization processes. Moujahid et al. (2005) incorporated it into the interlamellar space of a layered double hydroxide, indicating its role in the creation of hybrid materials for various industrial applications (Moujahid, Dubois, Besse, & Leroux, 2005).

3. Electrochemical Applications

In the field of electrochemistry, 3-Methoxybenzenesulfonic acid has been studied for its oxidation properties. Pacheco et al. (2011) investigated its electrochemical degradation on boron-doped diamond electrodes, which is significant for environmental remediation and waste treatment processes (Pacheco, Santos, Ciríaco, & Lopes, 2011).

4. Catalysis

This acid is also used in catalysis. Hazra et al. (2015) synthesized sulfonated Schiff base copper(II) complexes using 3-Methoxybenzenesulfonic acid, demonstrating its efficacy in alcohol oxidation processes, which is crucial in chemical synthesis and industrial processes (Hazra, Martins, Silva, & Pombeiro, 2015).

5. Environmental Monitoring and Atmospheric Studies

Research by Sun et al. (2016) on methoxybenzene, related to 3-Methoxybenzenesulfonic acid, highlights its role in atmospheric chemistry and environmental monitoring. Their study on the ozonolysis of methoxybenzene contributes to understanding air pollutants and their reactions in the atmosphere (Sun, Cao, Zhang, Li, & He, 2016).

6. Analytical Chemistry

In analytical chemistry, 3-Methoxybenzenesulfonic acid is used for compound identification andquantification. Ning-yi, Ying, and Changqin (2011) utilized NMR for the determination of potassium guaiacolsulfonate isomers, where compounds related to 3-Methoxybenzenesulfonic acid were significant. This showcases the role of such compounds in detailed chemical analysis and the determination of molecular structures (Ning-yi, Ying, & Changqin, 2011).

7. Reactions and Synthesis Studies

Further, Jian-wu (2005) investigated the synthesis of specific compounds using 3-Methoxybenzenesulfonic acid, highlighting its utility in creating complex organic molecules. This indicates the versatility of 3-Methoxybenzenesulfonic acid in synthetic chemistry (Jian-wu, 2005).

8. Intermediate Product Synthesis in Medicinal Chemistry

Lomov (2019) utilized derivatives of 3-Methoxybenzenesulfonic acid in the synthesis of intermediates for cardiotonic drugs. This underscores its significance in the development of pharmaceuticals and drug synthesis (Lomov, 2019).

Safety And Hazards

While specific safety data for 3-Methoxybenzenesulfonic acid is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-methoxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZWHCZLBLCDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476302
Record name 3-Methoxybenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxybenzenesulfonic acid

CAS RN

34256-01-4
Record name 3-Methoxybenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
J Kaur, S Kaushal - Journal of Essential Oil Bearing Plants, 2020 - Taylor & Francis
… (2) and 5-allyl-2-hydroxy-3-methoxybenzenesulfonic acid (3). The essential oil, eugenol and its … 5-allyl-2-hydroxy-3-methoxybenzenesulfonic acid (3) was most effective against F. …
Number of citations: 9 www.tandfonline.com
A Zuse, P Schmidt, S Baasner, KJ Böhm… - Journal of medicinal …, 2007 - ACS Publications
Benzenesulfonate derivatives of naphtho[2,3-b]thiophen-4(9H)-one and 9(10H)-anthracenone were prepared and found to inhibit microtubule formation by an in vitro tubulin …
Number of citations: 51 pubs.acs.org
F Bruyneel, E Enaud, L Billottet, S Vanhulle… - 2008 - Wiley Online Library
A natural phenoxazinone derivative, cinnabarinic acid (2, CA, R = CO 2 H), could be obtained in vitro with the aid of purified laccase from the fungi Pycnoporus cinnabarinus by …
J Polak, K Wlizło, R Pogni, E Petricci, M Grąz… - International Journal of …, 2020 - mdpi.com
… Chemicals, ie, tartaric acid, 2-amino-3-methoxybenzenesulfonic acid (substrate A), ABTS and 5-aminonaphthalenesulfonic acid (5ANS, B1) were purchased from Sigma-Aldrich (St. …
Number of citations: 14 www.mdpi.com
M Schroeder, E Fatarella, J Kovac, GM Guebitz… - …, 2008 - ACS Publications
… -(N,N-dimethylamino)ethyl methylacrylate, 2-(methacryloyloxy)-ethyl-N,N,N-trimethylamonium chloride, guaiacol, and guaiacol sulfonic acid (4-hydroxy-3-methoxybenzenesulfonic acid …
Number of citations: 26 pubs.acs.org
T Kimura, S Takagi - The Journal of Chemical Thermodynamics, 1979 - Elsevier
As a test of the overall performance of the calorimetric system used, the enthalpy of solution of tris(hydroxymethyl)aminomethane in 0.100 mol dm −3 aqueous HCl at 298.15 K was …
Number of citations: 7 www.sciencedirect.com
N Mahé, B Nicolaï, M Barrio, MA Perrin… - Crystal growth & …, 2013 - ACS Publications
… Potassium guaiacolsulfonate (4-hydroxy-3-methoxybenzenesulfonic acid potassium) of medicinal grade was obtained from Bouchara-Recordati (Levallois-Perret, France). The sample …
Number of citations: 11 pubs.acs.org
M Busse, I Trinh, PC Junk, RL Ferrero… - … –A European Journal, 2013 - Wiley Online Library
… [Bi(O 3 S-BM 3 A6) 3 ] (3): 6-Amino-3-methoxybenzenesulfonic acid was applied to the … The general procedure GP2 was followed using 6-amino-3-methoxybenzenesulfonic acid to yield …
M Busse, PC Andrews, PC Junk - 2012 - Wiley Online Library
Abstract Treatment of a variety of zwitterionic amino‐arenesulfonic acids with silver oxide has resulted in the synthesis of seven new Ag I amino‐arenesulfonates [Ag(O 3 SR)] ∞ [R = o‐…
AL Heffernan, MM Gómez-Ramos, C Gaus… - Science of the total …, 2017 - Elsevier
Chemical contamination poses a threat to ecosystem, biota and human health, and identifying these hazards is a complex challenge. Traditional hazard identification relies on a priori-…
Number of citations: 45 www.sciencedirect.com

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